N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide
Description
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide (molecular formula: C₁₉H₁₅N₃OS₂, molecular weight: 365.47 g/mol) is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a thiazolecarboxamide moiety . Its structural uniqueness lies in the 3-cyano substitution on the cyclopenta[b]thiophene ring and the 4-methyl-2-phenyl group on the thiazole ring, which contribute to its biological activity and binding affinity.
Notably, this compound exhibits potent antiproliferative activity against cancer cell lines. For instance, derivatives of this scaffold demonstrated IC₅₀ values of 30.8 nM and 38.7 nM against the MCF-7 breast cancer cell line, attributed to inhibition of ATP-binding sites in tyrosine kinase receptors, akin to clinical drugs like gefitinib .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-11-16(25-18(21-11)12-6-3-2-4-7-12)17(23)22-19-14(10-20)13-8-5-9-15(13)24-19/h2-4,6-7H,5,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSRXDSYKFAERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: NIC-02 can undergo oxidation reactions, leading to the formation of nitroso derivatives.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions occur at the chloroethyl group.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Alkylating agents (e.g., alkyl halides) in the presence of a base.
- Reduction produces the primary amine derivative of NIC-02.
- Substitution leads to various alkylated derivatives.
Scientific Research Applications
The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a member of a class of organic compounds that have garnered attention for their potential applications in various scientific fields, particularly in medicinal chemistry. This article will explore its applications in drug development, biological activity, and potential therapeutic uses, supported by relevant data and case studies.
Structure and Composition
The molecular formula of this compound is C17H16N2OS. The compound features a complex structure that includes a thiazole ring and a cyclopentathiophene moiety, which are known for their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiophene and thiazole derivatives. For instance, research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. One study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study focused on synthesizing novel heterocyclic compounds reported that derivatives of thiazole exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties.
Anti-inflammatory Effects
Emerging research indicates that compounds with similar structures can exhibit anti-inflammatory effects. The presence of cyano and thiazole groups has been linked to the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .
Synthesis and Biological Evaluation
A detailed study synthesized various derivatives of the compound and evaluated their biological activities. The results indicated that modifications to the thiazole ring significantly influenced the anticancer activity, with certain derivatives showing enhanced efficacy against specific cancer types .
Docking Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest a strong interaction with key enzymes, indicating its potential as a lead compound for further development .
Mechanism of Action
- NIC-02’s mechanism of action involves interactions with specific molecular targets.
- It may affect cellular signaling pathways or enzyme activity.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide
- Modification : Substitutes thiazolecarboxamide with 2-fluorobenzamide.
- Activity: Not explicitly reported, but fluorinated aromatic groups often enhance metabolic stability and membrane permeability .
Thiazole and Thiophene Derivatives with Anticancer Activity
Compound 7b (4-Methyl-2-phenylthiazole-5-carbohydrazide derivative)
- Structure : Features a hydrazide linker instead of carboxamide.
- Activity: IC₅₀ = 1.61 ± 1.92 µg/mL (HepG-2 hepatocellular carcinoma). Less potent than the target compound due to reduced ATP-binding efficiency .
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide
- Structure : Incorporates a trifluoromethyl thiophene ring.
- Activity: Not quantified, but trifluoromethyl groups typically enhance lipophilicity and target engagement .
Compounds with Alternative Heterocyclic Cores
4-(5,6-Dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (Compound 25)
N-(5-Methylthiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
- Structure : Cyclohepta[b]thiophene (7-membered ring) instead of cyclopenta[b]thiophene.
Table 1. Comparison of Key Compounds
SAR Insights:
Cyclopenta[b]thiophene Core : Essential for high potency; expanding to cyclohepta[b]thiophene reduces activity .
Electron-Withdrawing Groups: 3-Cyano and sulfamoyl groups enhance binding to tyrosine kinase ATP pockets .
Thiazole vs. Triazine : Thiazole maintains optimal steric fit, while triazine introduces additional hydrogen-bonding interactions .
Fluorination : Trifluoromethyl or 2-fluoro substitutions improve pharmacokinetics but require balance with target affinity .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on anticancer, antimicrobial, and anti-inflammatory activities.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O S |
| Molecular Weight | 310.42 g/mol |
| CAS Number | Not specified |
| LogP | 4.2414 |
| Polar Surface Area | 40.467 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the target compound. A notable study evaluated the cytotoxic effects of various thiazole derivatives against liver carcinoma cell lines (HepG2) using the MTT assay. The results indicated that several compounds exhibited significant antitumor activity, with IC50 values comparable to standard chemotherapeutics like Doxorubicin. For instance, compounds with similar structures to this compound demonstrated IC50 values ranging from 0.72 µM to 1.88 µM .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that the presence of electron-withdrawing groups such as chlorine at specific positions on the aromatic ring significantly enhances cytotoxicity. The ester group at position 2 of the thiadiazole ring was also found to be critical for higher antitumor activity .
Antimicrobial Activity
The compound's antimicrobial properties were assessed through qualitative and quantitative assays against various bacterial strains. Although initial screenings showed modest antibacterial activity, specific derivatives demonstrated significant inhibition against strains like Enterococcus faecalis and Staphylococcus saprophyticus. The minimum inhibitory concentration (MIC) for one derivative was recorded at 2 µg/mL, indicating potential as an antibacterial agent .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, thiazole derivatives have been reported to exhibit anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may exert their therapeutic effects in inflammatory diseases.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
